
N-(furan-2-ylmethyl)propan-1-amine
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Overview
Description
N-(furan-2-ylmethyl)propan-1-amine: is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(furan-2-ylmethyl)propan-1-amine typically begins with furan-2-carbaldehyde and propan-1-amine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(furan-2-ylmethyl)propan-1-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry:
- N-(furan-2-ylmethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound has potential applications in the study of biological systems due to its structural similarity to naturally occurring amines.
Medicine:
- Research has indicated that derivatives of this compound may possess pharmacological properties, such as monoamine oxidase inhibition, which could be useful in the treatment of neurological disorders .
Industry:
- The compound can be used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
Mechanism:
- The mechanism by which N-(furan-2-ylmethyl)propan-1-amine exerts its effects is primarily through its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which are crucial for cognitive processes .
Molecular Targets and Pathways:
- The primary molecular targets are the monoamine oxidase A and B enzymes. The inhibition of these enzymes affects the monoaminergic pathways, leading to enhanced neurotransmission and potential neuroprotective effects.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound is similar in structure but contains an additional methyl group on the nitrogen atom.
Furan-2-carbaldehyde: A precursor in the synthesis of N-(furan-2-ylmethyl)propan-1-amine.
Propan-1-amine: Another precursor used in the synthesis.
Uniqueness:
- This compound is unique due to its specific combination of a furan ring and a propan-1-amine group, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWAQZJYMWSHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275612 |
Source
|
Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39191-12-3 |
Source
|
Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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